Cas no 866896-11-9 (N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)

N-(4-chlorophenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based compound featuring a trifluoromethylphenyl and chlorophenyl substituent, contributing to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole core offers structural rigidity and potential for diverse interactions. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a bioactive scaffold. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of novel derivatives with tailored functionalities. The combination of electron-withdrawing groups and the triazole ring may confer favorable binding characteristics in target applications.
N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide structure
866896-11-9 structure
Product Name:N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide
CAS No:866896-11-9
MF:C17H12ClF3N4O
MW:380.751592636108
CID:6221642
PubChem ID:2151482
Update Time:2025-08-03

N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide
    • AKOS001884049
    • N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
    • 866896-11-9
    • N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
    • F1607-0618
    • N-(4-chlorophenyl)-5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H12ClF3N4O/c1-10-15(16(26)22-13-7-5-12(18)6-8-13)23-24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,22,26)
    • InChI Key: XNDBAVYQJCNPIQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C1=C(C)N(C2C=CC=C(C(F)(F)F)C=2)N=N1)=O

Computed Properties

  • Exact Mass: 380.0651732g/mol
  • Monoisotopic Mass: 380.0651732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 59.8Ų

N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide

N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide: A Comprehensive Overview

The compound with CAS No 866896-11-9, known as N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The molecule consists of a triazole ring system, which is a five-membered heterocycle containing three nitrogen atoms. This structure is further substituted with a trifluoromethyl group and a methyl group, contributing to its distinct chemical properties.

Recent studies have highlighted the importance of triazole-containing compounds in the development of novel therapeutic agents. The presence of the trifluoromethyl group in N-(4-chlorophenyl)-5-methyl-1-3-(trifluoromethyl)phenyl enhances the molecule's stability and bioavailability, making it a promising candidate for various pharmacological applications. Additionally, the substitution pattern of the triazole ring plays a crucial role in determining its interaction with biological targets, such as enzymes and receptors.

One of the most intriguing aspects of this compound is its potential as an inhibitor of specific protein kinases. Protein kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole to modulate these pathways makes it a valuable tool in the quest for novel therapeutic interventions.

Moreover, the synthesis of this compound involves advanced organic chemistry techniques, including click chemistry reactions. These methods allow for the efficient construction of complex molecular architectures with high precision. The use of click chemistry not only facilitates the synthesis of N-(4-chlorophenyl)-5-methyl derivatives but also opens up new avenues for exploring related compounds with enhanced pharmacological properties.

In terms of its pharmacokinetic profile, N-(4-chlorophenyl)-5-methyl exhibits favorable absorption and distribution characteristics. This makes it an ideal candidate for oral administration, which is a critical factor in drug delivery systems. Furthermore, preliminary toxicological studies have indicated that this compound has a relatively low toxicity profile, suggesting its potential for long-term therapeutic use.

The application of computational chemistry tools has also been instrumental in understanding the molecular interactions of this compound. Molecular docking studies have revealed that N-(4-chlorophenyl)-5-methyl can bind effectively to specific pockets on target proteins, thereby inhibiting their activity. These insights have been invaluable in guiding further optimization efforts aimed at improving its potency and selectivity.

Looking ahead, the development of N-(4-chlorophenyl)-5-methyl derivatives represents a promising direction for future research. By modifying the substituents on the triazole ring or introducing additional functional groups, it may be possible to enhance its therapeutic efficacy while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical practice.

In conclusion, N-(4-chlorophenyl)-5-methyl stands as a testament to the remarkable progress in modern medicinal chemistry. Its unique structural features, coupled with its potential therapeutic applications, position it as a key player in the ongoing quest for innovative drug discovery solutions.

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